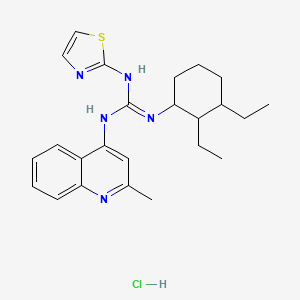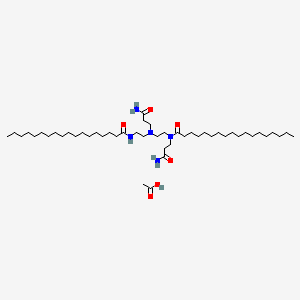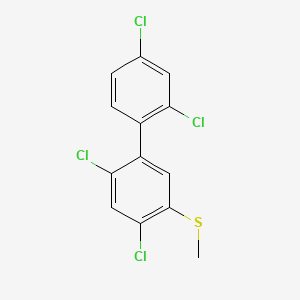![molecular formula C7H7ClN2O3 B14474333 Cyclopropyl chloro[(cyanomethoxy)imino]acetate CAS No. 70791-75-2](/img/structure/B14474333.png)
Cyclopropyl chloro[(cyanomethoxy)imino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl chloro[(cyanomethoxy)imino]acetate is a chemical compound that features a cyclopropyl group, a chloro group, and a cyanomethoxyimino group attached to an acetate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl chloro[(cyanomethoxy)imino]acetate typically involves the reaction of cyclopropylamine with chloroacetic acid, followed by the introduction of a cyanomethoxyimino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or crystallization are employed to isolate the final product from any impurities.
化学反应分析
Types of Reactions
Cyclopropyl chloro[(cyanomethoxy)imino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Cyclopropyl chloro[(cyanomethoxy)imino]acetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of cyclopropyl chloro[(cyanomethoxy)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s reactivity is influenced by the presence of the cyclopropyl group, which can undergo ring-opening reactions, and the chloro group, which can participate in nucleophilic substitution reactions. These interactions result in the formation of active intermediates that exert their effects on the target molecules.
相似化合物的比较
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the chloro and cyanomethoxyimino groups.
Chloroacetic acid: Contains the chloro group but lacks the cyclopropyl and cyanomethoxyimino groups.
Cyanomethoxyiminoacetic acid: Contains the cyanomethoxyimino group but lacks the cyclopropyl and chloro groups.
Uniqueness
Cyclopropyl chloro[(cyanomethoxy)imino]acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical transformations. Additionally, the chloro and cyanomethoxyimino groups provide sites for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
属性
CAS 编号 |
70791-75-2 |
|---|---|
分子式 |
C7H7ClN2O3 |
分子量 |
202.59 g/mol |
IUPAC 名称 |
cyclopropyl 2-chloro-2-(cyanomethoxyimino)acetate |
InChI |
InChI=1S/C7H7ClN2O3/c8-6(10-12-4-3-9)7(11)13-5-1-2-5/h5H,1-2,4H2 |
InChI 键 |
LCLAOHNVPNCDDY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC(=O)C(=NOCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
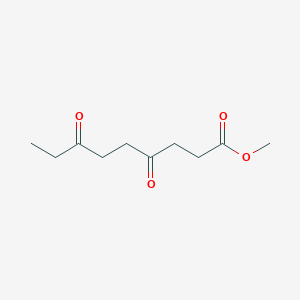

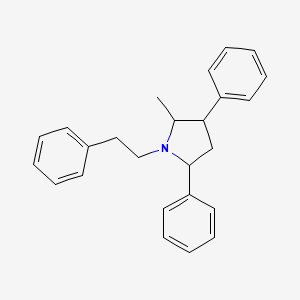
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
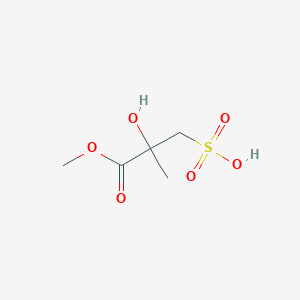
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
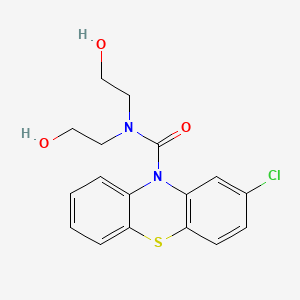
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
